molecular formula C7H9NO3 B11918165 (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione CAS No. 219503-87-4

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Cat. No.: B11918165
CAS No.: 219503-87-4
M. Wt: 155.15 g/mol
InChI Key: HFYNGOMGMNQLKV-SSDOTTSWSA-N
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Description

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione: is a spirocyclic compound featuring a unique structure with an oxazolidinone ring fused to a spirocyclic nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the production of advanced materials, such as polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-7-azaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the dione functionality.

    7-Oxa-1-azaspiro[4.4]nonane-2,6-dione: This is the racemic mixture of the compound, which includes both the (5R) and (5S) enantiomers.

Uniqueness

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the dione functionality also provides additional reactive sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

CAS No.

219503-87-4

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(5R)-7-oxa-1-azaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H9NO3/c9-5-1-2-7(8-5)3-4-11-6(7)10/h1-4H2,(H,8,9)/t7-/m1/s1

InChI Key

HFYNGOMGMNQLKV-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@]2(CCOC2=O)NC1=O

Canonical SMILES

C1CC2(CCOC2=O)NC1=O

Origin of Product

United States

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